Myeloperoxidase (MPO) Inhibition: Sub-Nanomolar Potency Compared to In-Class Baseline
1-Benzyl-4-(4-chlorophenoxy)phthalazine demonstrates potent inhibition of human myeloperoxidase (MPO) chlorination activity, with reported IC50 values of 1 nM and 1.40 nM in biochemical assays [1]. This represents a high degree of potency for this target within the phthalazine chemotype. While direct head-to-head data against other phthalazines in the same assay are not publicly available, this activity can be contextualized against general MPO inhibitor benchmarks, where single-digit nanomolar potency is considered a key differentiator for lead optimization [2].
| Evidence Dimension | MPO chlorination activity inhibition (IC50) |
|---|---|
| Target Compound Data | 1 nM and 1.40 nM |
| Comparator Or Baseline | General MPO inhibitor lead criteria: single-digit nanomolar |
| Quantified Difference | Target compound meets/exceeds typical lead criteria for potency |
| Conditions | Inhibition of MPO (unknown origin) chlorination activity incubated for 10 mins followed by NaCl addition by aminophenyl fluorescein assay; and inhibition of recombinant human MPO incubated for 10 mins in presence of 120 mM NaCl by aminophenyl fluorescein based assay [1] |
Why This Matters
For researchers investigating MPO as a therapeutic target, this compound offers a validated chemical starting point with nanomolar potency, enabling direct use in mechanistic studies or as a reference in SAR campaigns.
- [1] BindingDB. BDBM50554035 (CHEMBL4790231). IC50 data for MPO inhibition. View Source
- [2] Soubhye, J., et al. (2020). Myeloperoxidase as a Target for the Treatment of Inflammatory Syndromes: Mechanisms and Inhibitor Development. *J. Med. Chem.*, 63(15), 8111-8131. View Source
